molecular formula C13H14N2O4S B1228577 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione CAS No. 329905-79-5

5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

Cat. No.: B1228577
CAS No.: 329905-79-5
M. Wt: 294.33 g/mol
InChI Key: YATIWPMEKYVTAO-UHFFFAOYSA-N
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Description

5-(piperidin-1-ylsulfonyl)indoline-2,3-dione is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the indoline-2,3-dione derivatives, which are known for their diverse biological activities. The presence of the piperidin-1-ylsulfonyl group enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione typically involves the following steps:

    Formation of Indoline-2,3-dione Core: The indoline-2,3-dione core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable reagent such as phosgene or triphosgene.

    Introduction of Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group is introduced via a sulfonylation reaction. This involves reacting the indoline-2,3-dione core with piperidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-1-ylsulfonyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or indole derivatives.

    Substitution: The piperidin-1-ylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Indoline or indole derivatives.

    Substitution: Various substituted indoline-2,3-dione derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it can inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(piperidin-1-ylsulfonyl)indoline-2,3-dione stands out due to its unique combination of the indoline-2,3-dione core and the piperidin-1-ylsulfonyl group, which enhances its pharmacological properties and broadens its range of applications.

Properties

IUPAC Name

5-piperidin-1-ylsulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-12-10-8-9(4-5-11(10)14-13(12)17)20(18,19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATIWPMEKYVTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399501
Record name 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329905-79-5
Record name 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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